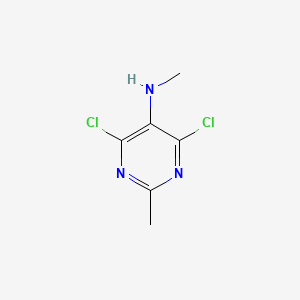![molecular formula C17H19NO4 B13495340 Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate typically involves multi-step organic synthesis. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate
- 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride
- 9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane
Uniqueness
Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its spirocyclic framework provides a rigid yet flexible structure that can interact with various biological targets, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate |
InChI |
InChI=1S/C17H19NO4/c19-15-6-11-22-17(12-15)7-9-18(10-8-17)16(20)21-13-14-4-2-1-3-5-14/h1-6,11H,7-10,12-13H2 |
Clé InChI |
HQMIXPVLWOYUFX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CC(=O)C=CO2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


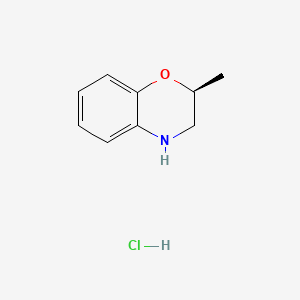
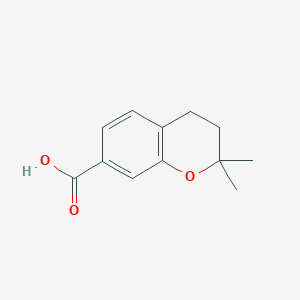
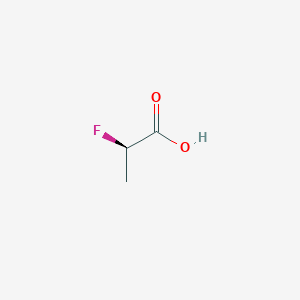
![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)

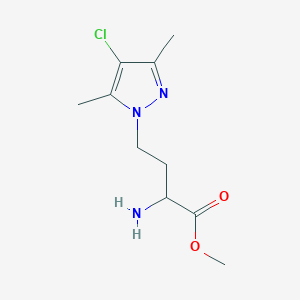
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)

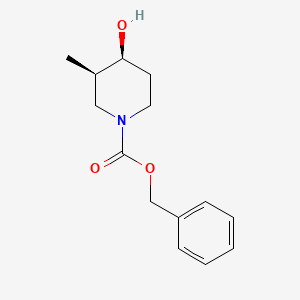
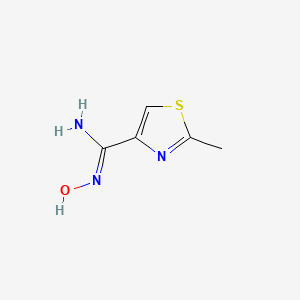
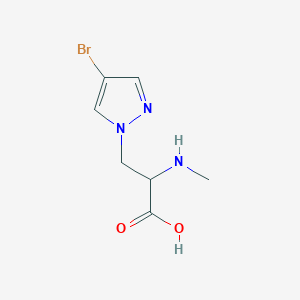

![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
